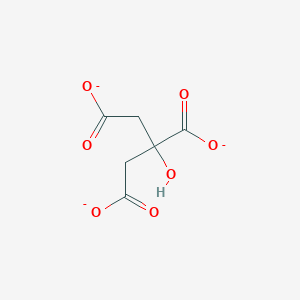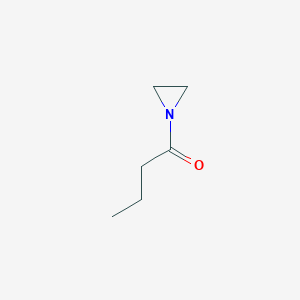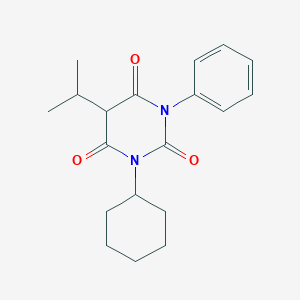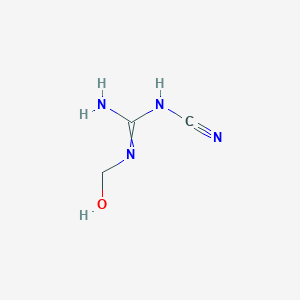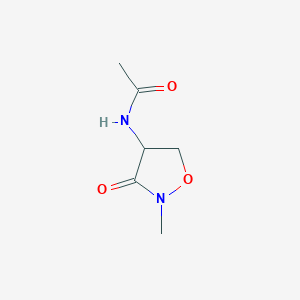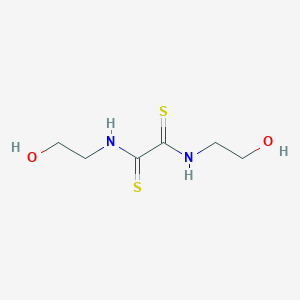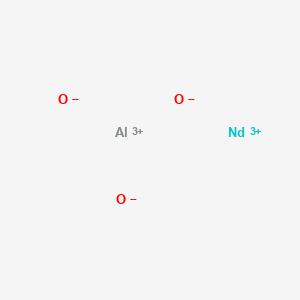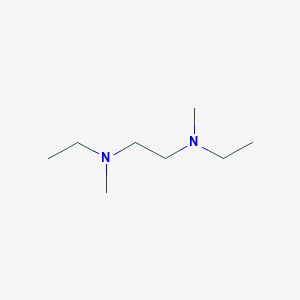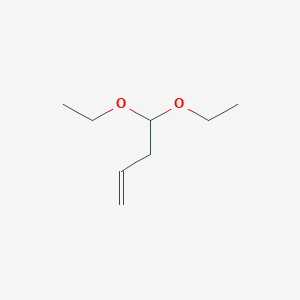
4,4-二乙氧基丁-1-烯
描述
Synthesis Analysis
The synthesis of 4,4-Diethoxybut-1-ene involves strategies that enable the formation of functionally substituted butenyl units, which can be transferred onto miscellaneous substrates via palladium-promoted cross-coupling reactions or after transmetallation with butyllithium or high-order cyanocuprates. Such methodologies provide efficient access to homoallyl and homocinnamyl skeletons, making 4,4-Diethoxybut-1-ene a versatile building block in organic synthesis (Parrain, Duchěne, & Quintard, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-Diethoxybut-1-ene has been extensively studied using density functional theory (DFT). These studies provide insights into the bond angles, bond distances, and spectroscopic properties of these molecules. For instance, DFT calculations with the B3LYP hybrid functional and Pople type 6-311++G(d,p) basis set have been used to describe the spectroscopic properties of related chalcones, demonstrating the applicability of DFT methods in understanding the structure and properties of such compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
4,4-Diethoxybut-1-ene participates in various chemical reactions, illustrating its reactivity and utility in organic synthesis. It undergoes palladium-promoted cross-coupling reactions, allowing for the synthesis of a wide range of products. Additionally, its reactivity has been explored in the context of photocycloaddition reactions, where it serves as a precursor to complex molecular structures, showcasing its versatility in synthetic organic chemistry (Parrain et al., 1990; Keukeleire et al., 1994).
科学研究应用
有机合成应用:
- 4,4-二乙氧基丁-1-烯通过与1-三丁基锡基-4,4-二乙氧基丁-1-烯反应,在钯促进的交叉偶联反应或与丁基锂或氰基铜化合物的金属转移反应中,用于高效合成同烯丙基和同肉桂基骨架。这个过程涉及(Parrain, Duchěne, & Quintard, 1990)。
- 4,4-二乙氧基丁-1-烯衍生物用于亲核酰化反应。这些反应产生α-取代的乙氧基二烯,可用作酰基负离子当量的试剂(Prandi & Venturello, 1994)。
光环加成反应:
- 对4-苯氧基丁-1-烯进行的分子内光环加成反应,这是4,4-二乙氧基丁-1-烯的衍生物,已被研究用于合成复杂的分子结构(Keukeleire, He, Blakemore, & Gilbert, 1994)。
生物燃料研究:
- 对相关化合物1,1-二乙氧基丁烷的热解化学进行了研究,以开发下一代生物燃料。这项研究包括使用流动反应器和动力学建模研究热解过程(Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019)。
聚合物化学:
- 使用AlEt3-VCl3等非均相催化剂对4-甲氧基-4-苯基丁-1-烯和4-氯-4-苯基丁-1-烯等衍生物的聚合物化进行了研究。这项研究为从4,4-二乙氧基丁-1-烯相关化合物衍生的聚合物的合成和性质提供了见解(Lopez-Caminos, Fernández-Sánchez, & Rodríguez, 1990)。
安全和危害
作用机制
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
It has been used in the allylation of α-hydroxy schiff bases .
Result of Action
It has been used in the synthesis of α-amino alcohols through the allylation of α-hydroxy schiff bases .
属性
IUPAC Name |
4,4-diethoxybut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybut-1-ene | |
CAS RN |
10602-36-5 | |
| Record name | 10602-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4-diethoxybut-1-ene a useful reagent in organic synthesis?
A1: 4,4-Diethoxybut-1-ene serves as a valuable precursor for synthesizing homoallyl and homocinnamyl skeletons. [] This compound readily participates in reactions with various electrophiles, introducing a four-carbon chain with a versatile terminal alkene. This alkene can be further functionalized, broadening the synthetic possibilities. For instance, the research by Hosomi et al. [] demonstrated its utility in reactions with aldehydes mediated by Lewis acids, leading to the formation of homoallylic alcohols.
Q2: Are there any examples of diastereoselective reactions involving 4,4-diethoxybut-1-ene derivatives?
A2: While the provided abstracts don't specifically mention 4,4-diethoxybut-1-ene, they highlight the diastereoselective allylation of α-hydroxy Schiff bases using functionalized allyl bromides. [] Although structurally different, this research demonstrates the possibility of achieving diastereoselectivity in reactions with similar allylic reagents, suggesting potential avenues for exploring diastereoselective transformations involving 4,4-diethoxybut-1-ene or its derivatives. Further research could investigate if similar selectivity can be achieved by modifying the reaction conditions or employing chiral catalysts in conjunction with 4,4-diethoxybut-1-ene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



